N-(2-methoxyphenyl)benzene-1,4-disulfonamide

Description

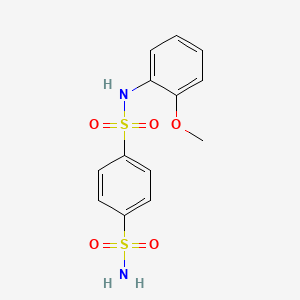

N-(2-Methoxyphenyl)benzene-1,4-disulfonamide is a sulfonamide derivative characterized by a central benzene ring substituted with two sulfonamide groups at the 1,4-positions. One sulfonamide group is further functionalized with a 2-methoxyphenyl moiety.

For instance, benzene-1,4-disulfonamide derivatives have been explored as oxidative phosphorylation (OXPHOS) inhibitors for cancer therapy , carbonic anhydrase (CA) inhibitors , and antiparasitic agents . The 2-methoxyphenyl group may influence metabolic stability and target binding, as methoxy substituents are known to modulate electronic effects and steric hindrance.

Properties

IUPAC Name |

4-N-(2-methoxyphenyl)benzene-1,4-disulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5S2/c1-20-13-5-3-2-4-12(13)15-22(18,19)11-8-6-10(7-9-11)21(14,16)17/h2-9,15H,1H3,(H2,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXYYEQBEHQAZTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)benzene-1,4-disulfonamide typically involves the reaction of 1,3-disulfonyl chloride with nitroarenes in the presence of a catalyst. One efficient method utilizes CuI nanoparticles supported on a polymer-layered double hydroxide nanocomposite as a heterogeneous catalyst. This method offers high catalytic activity and excellent recyclability .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of transition metal-catalyzed carbon-nitrogen bond formation via cross-coupling reactions is a promising approach for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)benzene-1,4-disulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, transition metal catalysts, and various oxidizing and reducing agents. The reaction conditions often involve mild temperatures and pressures to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce amines .

Scientific Research Applications

N-(2-methoxyphenyl)benzene-1,4-disulfonamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antiviral properties.

Medicine: Explored for its antitubercular and anticancer activities.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)benzene-1,4-disulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Comparison of Benzene-1,4-disulfonamide Derivatives

Key Differences and Mechanistic Insights

- In contrast, Indisulam’s 3-chloroindole group introduces electron-withdrawing effects, critical for its interaction with DCAF15 . Morpholinopropyl (I-2) and dimethylamino (Compound 4) groups increase solubility but may reduce membrane penetration due to higher polarity .

- Metabolism and Toxicity: Methoxy-substituted aromatic amines (e.g., o-anisidine) are metabolized by CYP enzymes (e.g., CYP1A, CYP2E1) to reactive intermediates like o-aminophenol and nitroso derivatives, which may pose mutagenic risks .

- Therapeutic Efficacy: In OXPHOS inhibition, lead compound DX3-235 (a benzene-1,4-disulfonamide derivative) achieved nanomolar IC50 values in pancreatic cancer models . The target compound’s methoxyphenyl group could mimic this activity, though potency may vary with substituent bulkiness. Carbonic anhydrase inhibitors like I-2 show isoform selectivity driven by morpholine’s hydrogen-bonding capacity, a feature absent in the target compound .

Biological Activity

N-(2-methoxyphenyl)benzene-1,4-disulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of Sulfonamides

Sulfonamides are a class of compounds known for their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects. The presence of a sulfonamide group in this compound enhances its interaction with various biological targets, making it a compound of interest for therapeutic applications.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that derivatives of benzene sulfonamides can inhibit the growth of various bacterial strains. For instance, compounds similar to this compound have demonstrated minimum inhibitory concentrations (MICs) against pathogens such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Sulfonamides

| Compound | Target Pathogen | MIC (mg/mL) |

|---|---|---|

| This compound | E. coli | 6.72 |

| This compound | S. aureus | 6.63 |

| This compound | P. aeruginosa | 6.67 |

2. Anticancer Properties

Research indicates that sulfonamides can inhibit cellular pathways critical for cancer cell survival. This compound has been studied for its potential to disrupt oxidative phosphorylation (OXPHOS), a metabolic pathway that many cancer cells rely on for energy production . In vitro studies have shown that certain analogues can induce cytotoxicity in cancer cell lines with IC50 values in the nanomolar range.

Table 2: Anticancer Activity Metrics

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | Pan02 pancreatic cancer | 0.58 |

| Analogous compound | MIA PaCa-2 | 0.31 |

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been documented. In vivo studies demonstrated significant reductions in carrageenan-induced edema in rat models, indicating its efficacy in mitigating inflammatory responses .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical biochemical pathways:

- Enzyme Inhibition : The sulfonamide group interacts with carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance and facilitating metabolic processes . Inhibition of these enzymes can lead to altered cellular pH and disruption of metabolic functions.

- Oxidative Stress Modulation : By influencing antioxidant pathways, this compound may reduce reactive oxygen species (ROS), thereby offering protective effects against oxidative stress-related damage .

Case Studies and Research Findings

Several studies have highlighted the multifaceted biological activities of sulfonamides:

- A study evaluated the anti-inflammatory and antioxidant activities of various sulfonamide derivatives and found that certain compounds exhibited comparable efficacy to established antioxidants like Vitamin C .

- Another research effort focused on the structure-activity relationship (SAR) among benzene sulfonamides, identifying key structural features that enhance their biological potency .

Q & A

Q. What is the synthetic methodology for preparing N-(2-methoxyphenyl)benzene-1,4-disulfonamide?

The synthesis typically involves reacting 4-sulfamoylbenzene-1-sulfonyl chloride with a substituted amine precursor under controlled conditions. For example:

- Step 1: Suspend 2-methoxyaniline in pyridine or DMF as a base.

- Step 2: Add 4-sulfamoylbenzene-1-sulfonyl chloride to the mixture at room temperature.

- Step 3: Stir for 12–16 hours, followed by purification via column chromatography (e.g., using MeOH/DCM gradients).

Key characterization techniques include LC-MS (to confirm molecular weight) and 1H NMR (to verify substitution patterns and purity) .

Q. How is the structural integrity of benzene-1,4-disulfonamide derivatives validated post-synthesis?

Analytical methods include:

- High-resolution LC-MS : To confirm molecular ion peaks (e.g., m/z = 352.0297 for a related analog) .

- 1H NMR : To identify aromatic proton environments and sulfonamide NH signals (δ ~10–11 ppm) .

- HPLC purity assays : Ensure >95% purity, critical for biological studies .

Advanced Research Questions

Q. What structural modifications enhance the metabolic stability of benzene-1,4-disulfonamide derivatives?

Strategies include:

- Substitution at the aromatic ring : Electron-withdrawing groups (e.g., methoxy) reduce CYP-mediated oxidation, as seen in species-specific microsomal studies (e.g., rat vs. rabbit metabolism differences) .

- Optimizing lipophilicity : Balancing logP values to improve membrane permeability while avoiding rapid hepatic clearance. For instance, compound DX3-235 (a lead OXPHOS inhibitor) achieved nanomolar potency through multi-parameter optimization .

Q. How do species-specific metabolic differences impact preclinical evaluation of benzene-1,4-disulfonamides?

- CYP enzyme profiling : Rat hepatic microsomes pre-treated with β-naphthoflavone (CYP1A inducer) showed 2.4-fold higher o-aminophenol formation compared to controls, while ethanol-induced CYP2E1 had negligible effects .

- Experimental design : Use cross-species microsomal assays to identify dominant metabolic pathways and adjust dosing regimens for in vivo models (e.g., Pan02 syngeneic mouse models) .

Q. What mechanisms underlie the antitumor activity of benzene-1,4-disulfonamide analogs?

Q. How are structure-activity relationships (SAR) explored for optimizing inhibitory potency?

- Core scaffold modifications : Adding methyl or chloro groups to the indole ring (e.g., Compound 1 vs. Indisulam ) enhances target binding affinity .

- Functional group substitutions : Sulfonamide groups at the 1,4-positions are critical for maintaining hydrogen-bond interactions with target enzymes like carbonic anhydrase .

Q. How to resolve contradictions in metabolic data between in vitro and in vivo models?

- pH-dependent stability assays : Metabolites like o-aminophenol form spontaneously under acidic conditions (pH 4.5) but not at physiological pH (7.4), necessitating buffered microsomal incubations .

- In vivo pharmacokinetic profiling : Compare metabolite levels in plasma vs. tissue homogenates to account for compartment-specific enzymatic activity .

Methodological Considerations

Q. What assays are recommended for evaluating OXPHOS inhibition?

Q. How to assess species-specific CYP contributions to metabolism?

- Inducer-treated microsomes : Pre-treat rats with β-naphthoflavone (CYP1A), phenobarbital (CYP2B), or ethanol (CYP2E1) to isolate enzyme-specific metabolite profiles .

- NADPH dependency tests : Confirm enzymatic vs. spontaneous metabolite formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.